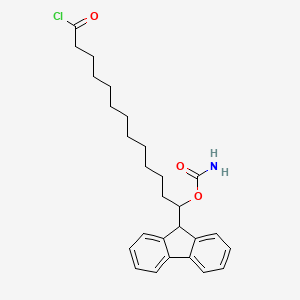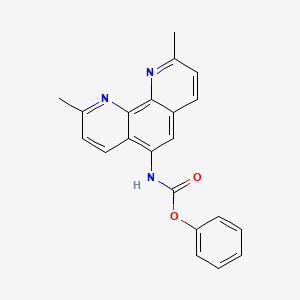
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one is a synthetic organic compound known for its unique structural and chemical properties It belongs to the class of thioxanthene derivatives, which are characterized by a tricyclic structure containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one typically involves a stepwise chemical redox cycling process. One common method starts with the compound pyronin Y, which is reacted with sodium phosphate tribasic dodecahydrate in the presence of N-methyl-2-pyrrolidone (NMP) and water. The reaction mixture is heated to 110°C and stirred for several hours. Iodine is then added to the mixture, resulting in a color change to purple, indicating the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as dimethylamino and thioxanthene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like iodine and hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA structure, disrupting its normal function and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Similar in structure but lacks the sulfur atom present in thioxanthen-9-one.
Acridine derivatives: Known for their DNA-binding properties and used in similar applications such as anticancer research.
Uniqueness: 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one stands out due to its sulfur-containing tricyclic structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its vibrant color make it a valuable compound in both scientific research and industrial applications.
Propriétés
Numéro CAS |
7031-01-8 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3,6-bis(dimethylamino)thioxanthen-9-one |
InChI |
InChI=1S/C17H18N2OS/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3 |
Clé InChI |
PUCLIMGSMPZGNS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)


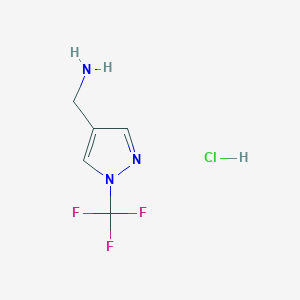
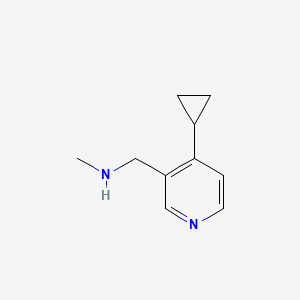
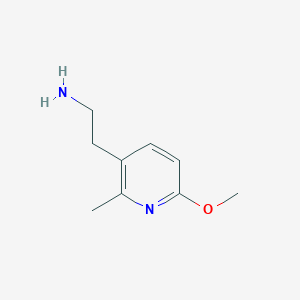

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
